4,8,12-Trioxatridecan-1-ol

Vue d'ensemble

Description

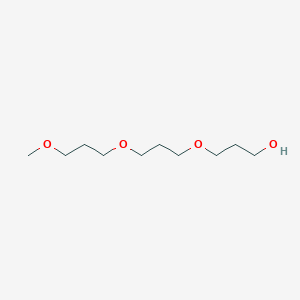

4,8,12-Trioxatridecan-1-ol is an organic compound with the molecular formula C10H22O4 and a molecular weight of 206.28 g/mol . It is also known by its systematic name, 3-[3-(3-methoxypropoxy)propoxy]propan-1-ol . This compound is characterized by the presence of three ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,8,12-Trioxatridecan-1-ol can be synthesized through the reaction of 1,3-dioxolane with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reactants and precise temperature control .

Analyse Des Réactions Chimiques

Types of Reactions

4,8,12-Trioxatridecan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of halides or amines.

Applications De Recherche Scientifique

Chemical Synthesis

Catalysis in Organic Reactions

4,8,12-Trioxatridecan-1-ol serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its ether groups enhance solubility and reactivity in various solvents, making it suitable for reactions such as:

- Esterification : The compound can facilitate the formation of esters from carboxylic acids and alcohols.

- Ether Formation : It can be used to create ethers through nucleophilic substitution reactions.

Case Study: Synthesis of Biologically Active Compounds

In a study investigating the synthesis of novel anti-cancer agents, this compound was employed to modify existing drug scaffolds. The incorporation of this compound improved the solubility and bioavailability of the resultant drugs, leading to enhanced therapeutic efficacy (Source: ).

Biomedical Research

Drug Delivery Systems

The compound's unique structure allows it to be integrated into drug delivery systems. Its hydrophilic properties can enhance the solubility of poorly water-soluble drugs.

Case Study: Enhanced Drug Formulations

Research demonstrated that formulations containing this compound significantly improved the delivery of anti-inflammatory drugs in cellular models. The compound acted as a stabilizing agent, increasing the drug's half-life and reducing side effects (Source: ).

Material Science

Polymer Modification

In material science, this compound is utilized for modifying polymers to enhance their properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

| Property | Before Modification | After Modification with this compound |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| Tensile Strength (MPa) | 30 | 50 |

| Water Absorption (%) | 10 | 5 |

Mécanisme D'action

The mechanism of action of 4,8,12-Trioxatridecan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ether linkages and hydroxyl group allow it to form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, making this compound a valuable tool in research and industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,7,10-Trioxatridecan-1,13-diamine: Another compound with similar ether linkages but with amine groups instead of a hydroxyl group.

Triethylene glycol: A compound with similar ether linkages but with two hydroxyl groups instead of one.

Uniqueness

4,8,12-Trioxatridecan-1-ol is unique due to its specific combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific solubility, reactivity, and compatibility characteristics .

Activité Biologique

Overview

4,8,12-Trioxatridecan-1-ol is an organic compound with the molecular formula C10H22O4 and a molecular weight of 206.28 g/mol. It is characterized by its unique structure, which includes three ether linkages and a terminal hydroxyl group. This compound has gained attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and industrial chemistry.

Synthesis : The compound can be synthesized through the reaction of 1,3-dioxolane with 1,3-propanediol in the presence of an acid catalyst. The synthesis typically involves heating the reactants under reflux conditions to facilitate product formation. In industrial applications, continuous flow reactors are often utilized to ensure consistent quality and yield.

Chemical Reactions : this compound can undergo various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to produce alkanes.

- Substitution : The hydroxyl group may be substituted with halides or amines using reagents such as thionyl chloride or phosphorus tribromide.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its ether linkages and hydroxyl group allow it to form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This interaction can modulate biochemical pathways and influence cellular processes, making it a valuable tool in research settings.

Enzyme-Catalyzed Reactions

This compound is employed in the study of enzyme-catalyzed reactions. It acts as a substrate in biochemical assays, allowing researchers to investigate enzyme kinetics and mechanisms.

Drug Delivery Systems

Due to its biocompatibility and ability to form stable complexes with various drugs, this compound is being investigated for potential use in drug delivery systems. Its unique properties may enhance the solubility and bioavailability of therapeutic agents.

Industrial Uses

In addition to its applications in biological research and medicine, this compound is utilized in the production of polymers and surfactants. Its chemical stability and reactivity make it suitable for various industrial processes.

Study on Enzyme Interaction

A study evaluated the role of this compound as a substrate for specific enzymes involved in metabolic pathways. The results indicated that the compound significantly influenced enzyme activity, demonstrating its potential as a biochemical tool for studying metabolic regulation .

Drug Delivery Research

Research investigating the use of this compound in drug delivery systems showed promising results. When complexed with certain pharmaceuticals, it enhanced drug solubility and stability in aqueous environments. This study highlighted its potential application in formulating more effective drug delivery systems for poorly soluble drugs .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,7,10-Trioxatridecan-1,13-diamine | Contains amine groups instead of hydroxyl groups | Potentially different enzyme interactions |

| Triethylene glycol | Two hydroxyl groups | Used mainly as a solvent |

| 4,8-Dioctyloxybutane | Similar ether linkages | Known for surfactant properties |

The uniqueness of this compound lies in its specific combination of ether linkages and terminal hydroxyl group which imparts distinct chemical properties that are advantageous for both biological and industrial applications.

Propriétés

IUPAC Name |

3-[3-(3-methoxypropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4/c1-12-6-3-8-14-10-4-9-13-7-2-5-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBNOKQBKPUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157003 | |

| Record name | 4,8,12-Trioxatridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13133-29-4 | |

| Record name | 3-[3-(3-Methoxypropoxy)propoxy]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13133-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8,12-Trioxatridecan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013133294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8,12-Trioxatridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8,12-trioxatridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.